molecular formula C17H16O5 B1323990 2-(3,4-Dimethoxybenzoyl)phenyl acetate CAS No. 890098-96-1

2-(3,4-Dimethoxybenzoyl)phenyl acetate

Cat. No.: B1323990
CAS No.: 890098-96-1
M. Wt: 300.3 g/mol
InChI Key: SUXCVSGIOZLPLX-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxybenzoyl)phenyl acetate is a synthetic compound belonging to the class of acetophenones. It is known for its potential therapeutic and industrial applications. The compound has a molecular formula of C17H16O5 and a molecular weight of 300.3 g/mol. It is commonly used in the synthesis of various organic compounds and has gained significant attention in the scientific community due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(3,4-Dimethoxybenzoyl)phenyl acetate typically involves the reaction of 3,4-dimethoxybenzoic acid with phenyl acetate under specific conditions. One common method is the condensation reaction, where 3,4-dimethoxybenzoic acid is reacted with phenyl acetate in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out at elevated temperatures, usually around 100-150°C, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxybenzoyl)phenyl acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3,4-Dimethoxybenzoyl)phenyl acetate has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxybenzoyl)phenyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. Additionally, the compound’s antioxidant properties may help protect cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxybenzoyl)phenyl acetate
  • 3,4-Dimethoxybenzoyl chloride
  • 3,4-Dimethoxybenzoic acid
  • Phenyl acetate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity. For instance, the presence of both methoxy and acetyl groups can influence its solubility, reactivity, and interaction with biological targets .

Properties

IUPAC Name

[2-(3,4-dimethoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-11(18)22-14-7-5-4-6-13(14)17(19)12-8-9-15(20-2)16(10-12)21-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXCVSGIOZLPLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641607
Record name 2-(3,4-Dimethoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-96-1
Record name Methanone, [2-(acetyloxy)phenyl](3,4-dimethoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890098-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Dimethoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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